molecular formula C16H10N2 B14758242 Quino[6,5-f]quinoline CAS No. 218-14-4

Quino[6,5-f]quinoline

Cat. No.: B14758242
CAS No.: 218-14-4
M. Wt: 230.26 g/mol
InChI Key: QEVBPWGFJKJQHA-UHFFFAOYSA-N
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Description

Quino[6,5-f]quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quino[6,5-f]quinoline can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives. This reaction typically requires the presence of a catalyst, such as phosphotungstic acid, and is carried out under reflux conditions . Another method involves the use of Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Quino[6,5-f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

218-14-4

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

quinolino[6,5-f]quinoline

InChI

InChI=1S/C16H10N2/c1-3-13-11-5-8-16-14(4-2-10-18-16)12(11)6-7-15(13)17-9-1/h1-10H

InChI Key

QEVBPWGFJKJQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=N4)N=C1

Origin of Product

United States

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